molecular formula C8H10BrFN2 B13044589 (1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine

(1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine

Cat. No.: B13044589
M. Wt: 233.08 g/mol
InChI Key: IWYPOJGIGIBKEG-QMMMGPOBSA-N
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Description

(1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of a bromo and fluoro substituent on a phenyl ring, attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromo and fluoro substituents.

    Formation of Ethane-1,2-diamine Backbone: The substituted phenyl ring is then reacted with ethane-1,2-diamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of halogen substituents.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield phenolic derivatives.

    Reduction: May yield dehalogenated amines.

    Substitution: May yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the effects of halogenated amines on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the synthesis of specialty chemicals or materials. Its unique properties can be leveraged to create products with specific characteristics.

Mechanism of Action

The mechanism by which (1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromo and fluoro substituents may enhance binding affinity or specificity, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine
  • (1R)-1-(4-Fluoro-2-chlorophenyl)ethane-1,2-diamine
  • (1R)-1-(4-Bromo-2-methylphenyl)ethane-1,2-diamine

Uniqueness

Compared to similar compounds, (1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine is unique due to the specific combination of bromo and fluoro substituents. This combination can result in distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C8H10BrFN2

Molecular Weight

233.08 g/mol

IUPAC Name

(1R)-1-(4-bromo-2-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10BrFN2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1

InChI Key

IWYPOJGIGIBKEG-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)F)[C@H](CN)N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(CN)N

Origin of Product

United States

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